molecular formula C23H22N2O3S B6569395 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide CAS No. 946211-05-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Cat. No. B6569395
CAS RN: 946211-05-8
M. Wt: 406.5 g/mol
InChI Key: CLOPSNRGPGGACC-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline ring which is a common structure in many biologically active compounds . The benzoyl group attached to the tetrahydroquinoline ring could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring provides a rigid cyclic structure, while the benzoyl and phenylmethanesulfonamide groups may contribute to the overall polarity and potential for hydrogen bonding.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The sulfonamide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could increase the compound’s solubility in water . The tetrahydroquinoline ring could contribute to the compound’s stability and rigidity .

Future Directions

The study of tetrahydroquinoline derivatives is an active area of research due to their prevalence in biologically active compounds . Therefore, “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide” could potentially be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(19-10-5-2-6-11-19)25-15-7-12-20-16-21(13-14-22(20)25)24-29(27,28)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16,24H,7,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOPSNRGPGGACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

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